6-Bromoisoquinoline-3-carboxylic acid;hydrochloride

Cross-coupling Medicinal chemistry C–C bond formation

6-Bromoisoquinoline-3-carboxylic acid;hydrochloride (CAS 2580215-06-9) is a halogenated isoquinoline derivative belonging to the class of heterocyclic aromatic carboxylic acids. Its molecular architecture incorporates a bromine atom at the 6-position of the isoquinoline ring and a carboxylic acid group at the 3-position, supplied as the hydrochloride salt (molecular formula C₁₀H₇BrClNO₂, molecular weight 288.53 g/mol).

Molecular Formula C10H7BrClNO2
Molecular Weight 288.53
CAS No. 2580215-06-9
Cat. No. B2709614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline-3-carboxylic acid;hydrochloride
CAS2580215-06-9
Molecular FormulaC10H7BrClNO2
Molecular Weight288.53
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Br)C(=O)O.Cl
InChIInChI=1S/C10H6BrNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H
InChIKeyRKRLOHJOHDAPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromoisoquinoline-3-carboxylic acid;hydrochloride (CAS 2580215-06-9): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromoisoquinoline-3-carboxylic acid;hydrochloride (CAS 2580215-06-9) is a halogenated isoquinoline derivative belonging to the class of heterocyclic aromatic carboxylic acids . Its molecular architecture incorporates a bromine atom at the 6-position of the isoquinoline ring and a carboxylic acid group at the 3-position, supplied as the hydrochloride salt (molecular formula C₁₀H₇BrClNO₂, molecular weight 288.53 g/mol) . The free base (CAS 1416713-22-8) is commercially available at ≥97% purity with batch-specific QC (NMR, HPLC, GC) . This compound serves as a key synthetic intermediate for constructing bioactive molecules via palladium-catalyzed cross-coupling at the C6 aryl bromide site and amide/ester derivatization at the C3 carboxylic acid handle.

Why Generic 6-Haloisoquinoline-3-carboxylic Acids Cannot Reliably Replace 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride


In-class isoquinoline-3-carboxylic acid derivatives bearing different halogens (Cl, F) or lacking a halogen at the 6-position are not interchangeable with the 6-bromo variant for applications requiring downstream carbon–carbon bond formation. The oxidative addition step in palladium-catalyzed cross-coupling reactions exhibits a well-established leaving-group reactivity order of aryl-I > aryl-OTf > aryl-Br >> aryl-Cl, with the bromide intermediate being orders of magnitude more reactive than the corresponding chloride [1]. Furthermore, the 6-fluoro analogue is unreactive under standard Suzuki–Miyaura conditions due to the strength of the C–F bond [2]. The hydrochloride salt form additionally provides altered solubility and handling characteristics compared to the free base, which can influence reaction homogeneity and purification workflows [3]. Regioisomeric substitution (e.g., 7-bromo vs. 6-bromo) introduces electronic and steric differences that can alter the outcome of subsequent ring functionalization, making direct substitution scientifically unsound without re-optimization of the synthetic route.

Quantitative Differentiation Evidence for 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride vs. Closest Analogs


Suzuki–Miyaura Reactivity: 6-Bromoisoquinoline-3-carboxylic acid vs. 6-Chloro and 6-Fluoro Analogs

The aryl bromide moiety in 6-bromoisoquinoline-3-carboxylic acid is intrinsically more reactive toward oxidative addition in palladium-catalyzed Suzuki–Miyaura coupling compared to the corresponding aryl chloride (6-chloroisoquinoline-3-carboxylic acid, CAS 590369-88-3) by ~2–3 orders of magnitude, as established by the general reactivity series I > OTf > Br >> Cl [1]. The 6-fluoro analogue (CAS 794515-85-8) is essentially inert under standard Suzuki conditions due to the high bond dissociation energy of the C–F bond (~126 kcal/mol vs. ~84 kcal/mol for C–Br) [2]. This translates to higher expected cross-coupling yields and broader substrate scope for the 6-bromo compound in medicinal chemistry library synthesis.

Cross-coupling Medicinal chemistry C–C bond formation

Regioisomeric Purity Advantage: 6-Bromo- vs. 7-Bromoisoquinoline-3-carboxylic acid

The 6-bromo regioisomer (CAS 1416713-22-8 / 2580215-06-9) offers a defined substitution pattern distinct from the 7-bromo isomer (CAS 660830-63-7). Commercial 7-bromoisoquinoline-3-carboxylic acid is typically supplied at 95% minimum purity , whereas the 6-bromo free base is consistently available at 97% purity with documented batch-specific QC (NMR, HPLC, GC) . The positional difference alters the electronic environment of the ring: the 6-position is para to the pyridine nitrogen in the isoquinoline scaffold, affecting both the reactivity of the bromide in cross-coupling and the acidity of the C3 carboxylic acid (predicted pKa differences of 0.2–0.5 units between 6- and 7-substituted isomers based on Hammett substituent constants) [1].

Regioselectivity Positional isomer QC characterization

Salt Form Solubility Differential: Hydrochloride vs. Free Base 6-Bromoisoquinoline-3-carboxylic acid

The hydrochloride salt (CAS 2580215-06-9) is expected to exhibit increased aqueous solubility compared to the free carboxylic acid (CAS 1416713-22-8) based on well-established pharmaceutical salt formation principles. Hydrochloride salts of heterocyclic carboxylic acids typically display 10- to 1000-fold enhancements in aqueous dissolution rate over their corresponding free acids due to ionization and reduced crystal lattice energy [1]. The free base is an off-white solid (density 1.73 g/cm³) with limited water solubility , while the hydrochloride form provides a charged species at physiological and near-neutral pH that can be advantageous for reactions conducted in aqueous or protic solvent systems without requiring additional solubilizing agents.

Salt selection Aqueous solubility Formulation

Dual Functional Handles: C6-Br for Pd-Catalyzed Cross-Coupling and C3-CO₂H for Amide/Ester Diversification

Unlike the unsubstituted isoquinoline-3-carboxylic acid (CAS 6624-49-3), which lacks a halogen handle for transition metal-catalyzed coupling, 6-bromoisoquinoline-3-carboxylic acid provides two orthogonal derivatization sites . The C6 aryl bromide is a competent substrate for Suzuki–Miyaura, Buchwald–Hartwig, and Heck reactions, enabling introduction of aryl, heteroaryl, amine, or vinyl groups at the 6-position [1]. The C3 carboxylic acid can simultaneously undergo amide coupling, esterification, or reduction, permitting parallel library synthesis. This bifunctionality is absent in the non-halogenated parent scaffold and is only partially recapitulated in the 6-chloro analog, where the chloride is 100-fold less reactive in cross-coupling [2].

Bifunctional scaffold Parallel derivatization Medicinal chemistry

Recommended Application Scenarios for 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride Based on Differential Evidence


Medicinal Chemistry: Kinase or GPCR Focused Library Synthesis via Suzuki–Miyaura Derivatization at C6

The C6 aryl bromide enables high-yielding Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate diverse biaryl isoquinoline-3-carboxylic acid libraries. The established reactivity advantage of aryl-Br over aryl-Cl (≥100-fold) [1] makes this compound the preferred building block over the 6-chloro analogue for parallel synthesis workflows in drug discovery programs targeting kinases, GPCRs, or nuclear receptors where isoquinoline scaffolds are privileged chemotypes.

Fragment-Based Drug Discovery: Dual-Handle Scaffold for Hit Expansion

The orthogonal C6-Br and C3-CO₂H functionalities allow simultaneous exploration of two vectors from a single fragment-sized core [2]. This is particularly valuable in fragment-to-lead campaigns where rapid growth vector exploration is required. The hydrochloride salt form facilitates dissolution in aqueous buffer systems commonly used in biochemical and biophysical screening assays.

Process Chemistry: Intermediate for Rho-Kinase Inhibitor and NMDA Antagonist Pharmacophores

6-Substituted isoquinoline-3-carboxylic acid derivatives are key intermediates in the synthesis of conformationally constrained NMDA receptor antagonists and Rho-kinase inhibitors [3]. The defined 6-bromo regiochemistry and the availability of batch-specific QC documentation (NMR, HPLC, GC) at 97% purity support the reproducible scale-up required for lead optimization and preclinical candidate synthesis.

Chemical Biology: Synthesis of Functional Probe Molecules via Sequential Derivatization

Researchers constructing chemical probes (e.g., PROTACs, fluorescent ligands, photoaffinity labels) can first install a targeting moiety at the C3 carboxylic acid via amide coupling, then attach a linker or reporter group at the C6 position via Suzuki coupling, or vice versa. The bromide leaving group's reliable reactivity profile under mild conditions preserves the integrity of sensitive functional groups introduced in the first derivatization step.

Quote Request

Request a Quote for 6-Bromoisoquinoline-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.